
2-(3-nitrophenyl)-1-(4-(pyridin-4-ylmethyl)phenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3-nitrophenyl)-1-(4-(pyridin-4-ylmethyl)phenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione" is a derivative of tetrahydroquinazoline, a bicyclic structure consisting of a benzene ring fused to a piperazine ring. The presence of a nitro group and a pyridinylmethylphenyl moiety suggests potential for biological activity, as these groups are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of tetrahydroquinazoline derivatives typically involves the formation of N-substituted benzylamines followed by cyclization with carbon disulfide to form the thione moiety . Similar synthetic strategies are employed in the preparation of related compounds, such as 1,2,3,4-tetrahydroisoquinolines, where a bis-alkylation process is described . The synthesis of the specific compound would likely follow a similar pathway, involving the initial formation of the appropriate substituted benzylamine, followed by cyclization with carbon disulfide and further functionalization to introduce the nitro and pyridinylmethylphenyl groups.
Molecular Structure Analysis
The molecular structure of tetrahydroquinazoline derivatives is characterized by the presence of a condensed ring system, which can be further substituted with various functional groups that modulate the compound's properties . The nitro group is an electron-withdrawing substituent, which could affect the electron density of the aromatic ring and potentially the reactivity of the molecule. The pyridinylmethylphenyl group is a bulky substituent that may influence the molecule's conformation and its interaction with biological targets.
Chemical Reactions Analysis
Tetrahydroquinazoline derivatives can undergo various chemical reactions, depending on the substituents present on the ring system. The nitro group, for instance, can be reduced to an amino group, which can further react with other compounds to form new derivatives . The thione moiety is also reactive and can participate in nucleophilic addition reactions. The presence of the pyridine ring opens up possibilities for metal-catalyzed cross-coupling reactions, which can be used to introduce additional substituents or modify the existing structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinazoline derivatives are influenced by their molecular structure. The presence of the thione group typically confers a certain degree of lipophilicity, which can be important for the compound's biological activity and pharmacokinetics . The nitro group is a strong electron-withdrawing group that can affect the acidity of adjacent hydrogens and the overall stability of the molecule. The pyridinylmethylphenyl group adds to the molecule's steric bulk, which can influence its crystallinity, melting point, and solubility. The electronic properties of the molecule, such as its total energy and molecular connectivity indices, can be correlated with its biological activity through quantitative structure-activity relationship (QSAR) studies .
Wissenschaftliche Forschungsanwendungen
Molecular and Structural Analysis
The compound 4-(4-nitrophenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, closely related to the queried compound, has been extensively analyzed for its structural, spectroscopic, and electronic properties. Studies have utilized various methods like single crystal X-ray diffraction, NMR, and FT-IR spectroscopy, both theoretically and experimentally. Computational methods like DFT/B3LYP quantum chemical method with 6-311++G(2d,2p) basis set have been employed to compare with experimental results, providing detailed insights into geometry parameters, vibrational wavenumbers, and NMR chemical shifts, among others (Alaşalvar et al., 2021).
Synthesis of Biologically Active Compounds
Compounds like 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, having structural similarities with the queried compound, are highlighted as significant intermediates in the synthesis of biologically active compounds. These intermediates are crucial for designing and synthesizing derivatives that play a vital role in anticancer studies. Such compounds are synthesized through various steps including rearrangement, condensation, and nucleophilic substitution reactions, highlighting their importance in medicinal chemistry (Wang et al., 2016).
Insecticidal Applications
Pyridine derivatives, akin to the structure of interest, have demonstrated significant insecticidal activities. For instance, certain pyridine derivatives have been found to possess strong aphidicidal activities, with some compounds exhibiting insecticidal activity about 4-fold that of known insecticides like acetamiprid. This suggests potential applications in agricultural chemistry and pest control (Bakhite et al., 2014).
Antimicrobial Properties
Derivatives of triazoline-thione compounds, structurally related to the queried compound, have been synthesized and evaluated for their antimicrobial activities. These studies involve screening a variety of compounds for their antibacterial properties, indicating the potential use of such compounds in developing new antimicrobial agents (Pitucha et al., 2005).
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)-1-[4-(pyridin-4-ylmethyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c31-30(32)22-5-3-4-20(17-22)25-28-26(33)23-6-1-2-7-24(23)29(25)21-10-8-18(9-11-21)16-19-12-14-27-15-13-19/h3-5,8-15,17H,1-2,6-7,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQPIJNYQPELHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2C3=CC=C(C=C3)CC4=CC=NC=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)-1-(4-(pyridin-4-ylmethyl)phenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

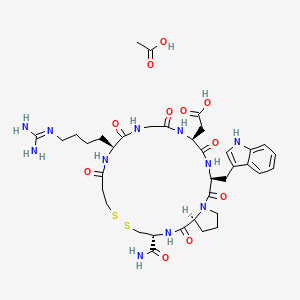
![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2500777.png)
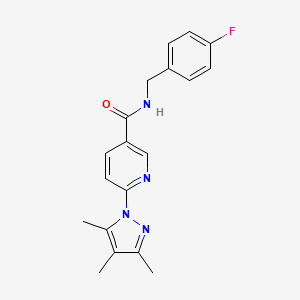
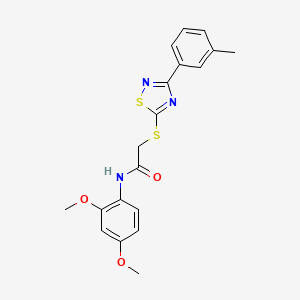
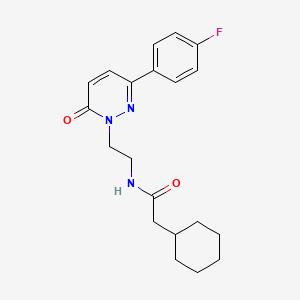


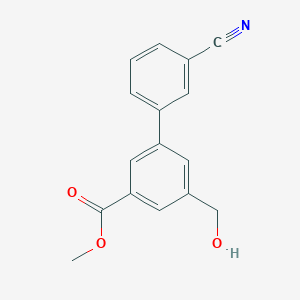
![Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2500789.png)

![N-([2,3'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2500793.png)
![5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2500795.png)

![Spiro[3.5]nonan-9-ylmethanesulfonyl chloride](/img/structure/B2500797.png)